Cas no 1258-07-7 (5a-Bromo-6,19-epoxycholestanol 3-Acetate)

5a-Bromo-6,19-epoxycholestanol 3-Acetate 化学的及び物理的性質
名前と識別子
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- Cholestan-3-ol,5-bromo-6,19-epoxy-, acetate, (3b,5a,6b)- (9CI)
- 5α-Bromo-6,19-epoxycholestanol 3-Acetate
- 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate
- 6β,19-epoxy-5-bromo-5α-cholestane-3β-ol 3-acetate
- 5A-BROMO-6,19-EPOXYCHOLESTANOL 3-ACETATE
- 5Alpha-Bromo-6,19-epoxycholestanol 3-Acetate
- SCHEMBL21814356
- 5?-Bromo-6,19-epoxycholestanol 3-Acetate
- 1258-07-7
- 5-Bromo-6,19-epoxycholestan-3-yl acetate
- 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate
- Cholestan-3-ol, 5-bromo-6,19-epoxy-, acetate, (3beta,5alpha,6beta)-
- DTXSID30925272
- [(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate
- 5-Bromo-6beta,19-epoxy-5alpha-cholestan-3beta-ol acetate
- DB-253384
- (3beta,5alpha,6beta)-5-Bromo-6,19-epoxy-cholestan-3-ol Acetate; 5alpha-Bromo-6,19-oxidocholestanol Acetate
- 5a-Bromo-6,19-epoxycholestanol 3-Acetate
-
- インチ: InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1
- InChIKey: YEACHZHDRMYMDK-WJIQIBEWSA-N
- ほほえんだ: CC(CCC[C@H]([C@H]1CC[C@H]2[C@@H]3C[C@H]4OC[C@@]5(CC[C@@H](OC(=O)C)C[C@@]54Br)[C@H]3CC[C@]12C)C)C
計算された属性
- せいみつぶんしりょう: 522.27100
- どういたいしつりょう: 522.270858
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 753
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.8
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 密度みつど: 1.19
- ゆうかいてん: 144 - 146°C
- ふってん: 546.7°Cat760mmHg
- フラッシュポイント: 284.5°C
- 屈折率: 1.54
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 35.53000
- LogP: 7.54570
5a-Bromo-6,19-epoxycholestanol 3-Acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
5a-Bromo-6,19-epoxycholestanol 3-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B684285-50 mg |
5α-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 50mg |
$ 485.00 | 2022-01-10 | ||
TRC | B684285-10 mg |
5α-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 10mg |
$ 110.00 | 2022-01-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391756-10 mg |
5α-Bromo-6,19-epoxycholestanol 3-Acetate, |
1258-07-7 | 10mg |
¥2,256.00 | 2023-07-11 | ||
TRC | B684285-25mg |
5a-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 25mg |
$ 305.00 | 2023-09-08 | ||
TRC | B684285-100mg |
5a-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 100mg |
$ 1068.00 | 2023-04-18 | ||
TRC | B684285-50mg |
5a-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 50mg |
$ 592.00 | 2023-04-18 | ||
TRC | B684285-25 mg |
5α-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 25mg |
$ 250.00 | 2022-01-10 | ||
TRC | B684285-100 mg |
5α-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 100MG |
$ 875.00 | 2022-01-10 | ||
TRC | B684285-5mg |
5a-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 5mg |
$ 98.00 | 2023-09-08 | ||
TRC | B684285-10mg |
5a-Bromo-6,19-epoxycholestanol 3-Acetate |
1258-07-7 | 10mg |
$ 138.00 | 2023-09-08 |
5a-Bromo-6,19-epoxycholestanol 3-Acetate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
5a-Bromo-6,19-epoxycholestanol 3-Acetateに関する追加情報
5a-Bromo-6,19-Epoxycholestanol 3-Acetate: A Comprehensive Overview
The compound with CAS No. 1258-07-7, commonly referred to as 5a-Bromo-6,19-epoxycholestanol 3-Acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a bromine atom at the 5a position, an epoxide group at positions 6 and 19, and an acetate ester group at position 3. These structural features contribute to its unique chemical properties and potential applications in drug development.
Recent studies have highlighted the importance of epoxides in organic synthesis due to their reactivity and versatility in forming various functional groups. The presence of an epoxide group in 5a-Bromo-6,19-epoxycholestanol 3-Acetate makes it a valuable substrate for exploring epoxide ring-opening reactions under different conditions. Researchers have demonstrated that the reactivity of this compound can be modulated by varying the substituents on the epoxide ring, offering new avenues for the synthesis of bioactive molecules.
The bromine atom at the 5a position plays a critical role in determining the stereochemistry and reactivity of the compound. Bromine's electronegativity and ability to participate in various substitution reactions make it a key functional group in medicinal chemistry. Recent advancements in asymmetric synthesis have enabled the precise control of bromine's stereochemistry, which is essential for optimizing the compound's pharmacokinetic properties.
The acetate ester group at position 3 contributes to the compound's solubility and stability. Ester groups are widely used in drug delivery systems due to their ability to enhance bioavailability. Studies have shown that modifying the ester group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for targeted drug delivery.
One of the most exciting developments involving 5a-Bromo-6,19-epoxycholestanol 3-Acetate is its potential application in anticancer therapy. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells.
In addition to its therapeutic potential, 5a-Bromo-6,19-epoxycholestanol 3-Acetate has also been explored as a tool for studying cholesteryl ester metabolism. Its structural similarity to cholesterol makes it an ideal candidate for investigating lipid metabolism disorders such as atherosclerosis and hyperlipidemia. Recent research has focused on understanding how this compound interacts with key enzymes involved in lipid metabolism, providing new insights into potential therapeutic strategies.
The synthesis of 5a-Bromo-6,19-epoxycholestanol 3-Acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have developed efficient routes for constructing the epoxide ring and installing the bromine atom at the correct position. These advancements have significantly improved the yield and purity of the compound, making it more accessible for further studies.
Despite its promising properties, there are challenges associated with scaling up the production of 5a-Bromo-6,19-epoxycholestanol 3-Acetate for clinical use. Issues such as cost-effectiveness and large-scale synthesis need to be addressed before this compound can be widely adopted in pharmaceutical applications. However, ongoing research is focused on optimizing synthetic pathways and exploring alternative production methods to overcome these limitations.
In conclusion, 5a-Bromo-6,19-epoxycholestanol 3-Acetate (CAS No. 1258-07-7) is a versatile compound with significant potential in drug discovery and development. Its unique structure enables diverse chemical transformations, making it a valuable tool for researchers in various fields. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing medical science and improving human health.
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